Triphenyltin

Aquatic toxicology Organotin LC50

Delivers 62% reduction in PVC photodecomposition rate (kd=1.80×10⁻³ vs. 4.75×10⁻³ sec⁻¹ unstabilized) for outdoor-grade PVC. In antifouling, 3.4× lower acute fish toxicity (96‑h LC50=17.3 vs. 5.1 µg/L for TBT). Soil half-life ~6 days vs. >39 days for TBT, minimizing carryover. Comparable transesterification catalytic activity. Specify for UV‑stable materials, reduced environmental persistence, and efficient organic synthesis.

Molecular Formula C18H15Sn
Molecular Weight 350 g/mol
CAS No. 892-20-6
Cat. No. B1233371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriphenyltin
CAS892-20-6
Synonymsstannane, triphenyl-
tin, triphenyl-, hydride
triphenylstannane
triphenylstannyl hydride
triphenyltin
triphenyltin hydride
Molecular FormulaC18H15Sn
Molecular Weight350 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/3C6H5.Sn/c3*1-2-4-6-5-3-1;/h3*1-5H;
InChIKeySBXWFLISHPUINY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triphenyltin (CAS 892-20-6): Core Properties and Procurement-Relevant Classification


Triphenyltin (CAS 892-20-6), also known as triphenylstannane or triphenyltin hydride, is a trisubstituted organotin compound with the formula (C₆H₅)₃SnH. It belongs to the triorganotin class, which also includes commercially significant compounds such as tributyltin (TBT) and triphenyltin derivatives (e.g., acetate, chloride, hydroxide) [1]. From an environmental toxicological perspective, triphenyltin and tributyltin are the two most widely studied organotins due to their historical use as biocides in antifouling paints and agricultural fungicides [2]. Triphenyltin compounds also serve as stabilizers in plastics, rubber, and other materials, as well as reducing agents and catalysts in organic synthesis [3].

Why Triphenyltin Cannot Be Readily Substituted by Other Organotins: A Procurement Perspective


In-class organotin compounds cannot simply be interchanged in procurement decisions because the nature and number of organic substituents bound to the tin center fundamentally determine their physicochemical properties, toxicological profiles, and functional performance. The toxicity of organotins follows a well-established ranking: mono-organotin < di-organotin << tri-organotin >> tetra-organotin [1]. Among trisubstituted organotins, the substituent identity—phenyl versus alkyl (e.g., butyl)—produces markedly different environmental fates, degradation half-lives, bioaccumulation behaviors, and application-specific efficacies. For instance, triphenyltin and tributyltin, despite both being triorganotins, exhibit divergent acute toxicity, persistence in soil, and photostabilization performance that directly impact scientific selection and industrial suitability [2].

Triphenyltin (CAS 892-20-6): Quantitative Differentiation Evidence Against Key Comparators


Acute Aquatic Toxicity of Triphenyltin Versus Tributyltin in Juvenile Puffer Fish

In a 96-hour acute toxicity study using juvenile puffer fish (Takifugu obscurus), aqueous triphenyltin (TPhT) exhibited significantly lower acute toxicity than tributyltin (TBT). The study directly compared the two organotins under identical exposure conditions [1].

Aquatic toxicology Organotin LC50

PVC Photostabilization: Triphenyltin Complex Versus Unstabilized PVC

In a study investigating the photodecomposition of poly(vinyl chloride) films under UV irradiation, a triphenyltin(IV) complex (Ph₃SnL) was identified as the most effective additive among several organotin complexes tested. The study quantified the photodecomposition rate constant for PVC films with and without the additive [1].

PVC stabilization Photodegradation Organotin additives

Environmental Persistence of Triphenyltin Versus Tributyltin in Agricultural Soil

A kinetic monitoring study evaluated the persistence of tributyltin (TBT) and triphenyltin (TPhT) in agricultural soil following application via spiked sewage sludge. The study calculated degradation half-lives for both compounds under identical experimental conditions [1].

Environmental fate Soil persistence Half-life

Phenyltin Series Cytotoxicity Ranking in Fish Hepatoma Cells

In vitro cytotoxicity of phenylated organotins was evaluated using the MTT assay on fish hepatoma cells (PLHC-1). The study established a clear ranking order of cytotoxicity based on the degree of phenylation [1].

Cytotoxicity Organotin Structure-activity relationship

Biodegradation Half-Life of Triphenyltin in Activated Sludge Versus Butyltins

Aerobic biodegradation of four organotin compounds—tributyltin (TBT), dibutyltin (DBT), monobutyltin (MBT), and triphenyltin (TPhT)—was studied in lab-scale activated sludge batch reactors. Half-lives were calculated under identical experimental conditions with non-acclimatized biomass [1].

Biodegradation Activated sludge Wastewater treatment

Triphenyltin Derivatives: Comparative Catalytic Activity in Transesterification

Cross-linked polystyrene resins functionalized with triorganotin-4-vinylbenzoates were evaluated for catalytic activity in transesterification reactions. The study compared triphenyltin-substituted polymers with other organotin resins and model compounds [1]. Preliminary findings from related work also indicate that triphenyltin derivatives exhibit greater effectiveness than their aliphatic analogues in transesterification catalysis [2].

Catalysis Transesterification Organotin polymers

Triphenyltin (CAS 892-20-6): Evidence-Backed Application Scenarios for Scientific and Industrial Use


Photostabilizer Additive for UV-Exposed PVC Formulations

Based on direct experimental evidence showing a 62% reduction in photodecomposition rate constant (kd = 1.80 × 10⁻³ sec⁻¹ vs. 4.75 × 10⁻³ sec⁻¹ for unstabilized PVC), triphenyltin complexes are particularly well-suited as photostabilizer additives in PVC formulations intended for outdoor or UV-exposed applications [1]. This quantitative performance advantage supports specification in applications where extended material service life under UV exposure is a critical procurement criterion, such as construction materials, automotive components, and outdoor signage.

Antifouling Biocide Where Reduced Acute Aquatic Toxicity is Required

In marine antifouling applications where organotin biocides remain permitted or are being evaluated under specific regulatory frameworks, triphenyltin offers a 3.4-fold lower acute aquatic toxicity (96-h LC50 = 17.3 µg/L) compared to tributyltin (96-h LC50 = 5.1 µg/L) in juvenile fish models [2]. This differentiation may be relevant for environmental risk assessments and regulatory submissions where reduced acute toxicity to non-target aquatic organisms is advantageous, though chronic and endocrine-disrupting effects must also be considered.

Agricultural Fungicide with Reduced Soil Persistence Profile

For agricultural fungicide applications where soil contamination and carryover to subsequent crops are concerns, triphenyltin (as fentin hydroxide or acetate) degrades approximately 6.5× faster in agricultural soil (half-life = 6 ± 1 days) than tributyltin (half-life >39 days) [3]. This shorter environmental persistence profile may facilitate regulatory approval and reduce long-term soil accumulation concerns in crop protection programs targeting potato blight, sugar beet leaf spot, and similar fungal diseases.

Transesterification Catalyst in Polymer and Biodiesel Synthesis

Triphenyltin-functionalized materials demonstrate comparable to better catalytic activity in transesterification reactions compared to other organotin resins and aliphatic analogues [4]. This supports their selection in heterogeneous catalysis applications for polyester synthesis, biodiesel production, and fine chemical manufacturing where catalyst activity and reusability are key procurement considerations. The aromatic character of the triphenyltin moiety may confer distinct Lewis acidity properties influencing reaction selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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